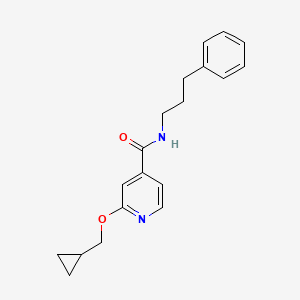

2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide

Description

2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core substituted with a cyclopropylmethoxy group at the 2-position and an N-(3-phenylpropyl) side chain. Its structural complexity necessitates specialized synthetic routes, likely involving etherification and amide coupling steps.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-phenylpropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(21-11-4-7-15-5-2-1-3-6-15)17-10-12-20-18(13-17)23-14-16-8-9-16/h1-3,5-6,10,12-13,16H,4,7-9,11,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOLEOKSCWQUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide typically involves the following steps:

Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction using lithium aluminum hydride (LiAlH4).

Preparation of Cyclopropylmethoxy Isonicotinate: Cyclopropylmethanol is then reacted with isonicotinic acid chloride in the presence of a base such as triethylamine to form cyclopropylmethoxy isonicotinate.

Formation of 2-(Cyclopropylmethoxy)isonicotinic Acid: The cyclopropylmethoxy isonicotinate is hydrolyzed to form 2-(cyclopropylmethoxy)isonicotinic acid.

Amidation Reaction: Finally, 2-(cyclopropylmethoxy)isonicotinic acid is reacted with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of cyclopropylmethoxy ketones or aldehydes.

Reduction: Reduction reactions can target the isonicotinamide core, potentially converting it to the corresponding amine.

Substitution: The aromatic ring in the 3-phenylpropyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Cyclopropylmethoxy ketones or aldehydes.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the 3-phenylpropyl group.

Scientific Research Applications

2-(Cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues from Literature

2.1.1 3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a phthalimide core with a chloro substituent at the 3-position and an N-phenyl group.

- Key Differences :

- The phthalimide core lacks the pyridine ring of isonicotinamide, altering electronic properties.

- The chloro substituent is electron-withdrawing, contrasting with the electron-rich cyclopropylmethoxy group in the target compound.

- Applications: Primarily used as a monomer for polyimide synthesis due to its stability and reactivity .

- Physicochemical Properties :

2.1.2 Fluorine/Chlorine-Substituted Benzamido Derivatives ()

Examples include N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Entry 26, ):

- Structure: Benzamido backbone with halogen substituents (F/Cl) and amino acid side chains.

- Key Differences :

- Halogens (F/Cl) provide distinct electronic effects compared to the cyclopropylmethoxy group.

- The phenylalanine methyl ester moiety contrasts with the phenylpropyl chain in the target compound, affecting steric interactions.

- Biological Activity : These derivatives are protease inhibitors, suggesting that halogenation enhances target affinity .

Physicochemical and Functional Comparisons

Substituent Effects on Bioactivity

Biological Activity

The compound 2-(cyclopropylmethoxy)-N-(3-phenylpropyl)isonicotinamide (referred to as CPI) is a member of the isonicotinamide family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CPI, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CPI possesses a unique chemical structure characterized by a cyclopropylmethoxy group and a phenylpropyl moiety attached to an isonicotinamide backbone. The molecular formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 298.35 g/mol

CPI exhibits various biological activities, primarily through its interaction with specific receptors and enzymes in the body. Key mechanisms include:

- Receptor Modulation : CPI has been shown to interact with adenosine receptors, particularly the A2B subtype, which plays a crucial role in cardiovascular function and inflammation regulation .

- Vasodilation : The compound's vasodilatory effects are attributed to its ability to modulate vascular tone through receptor activation, leading to enhanced blood flow and reduced blood pressure .

- Beta-Adrenergic Antagonism : CPI also demonstrates beta-adrenergic antagonist properties, which may contribute to its cardiovascular benefits by inhibiting excessive sympathetic stimulation .

Pharmacological Effects

The pharmacological profile of CPI has been assessed through various in vitro and in vivo studies. Key findings include:

- Vasodilatory Activity : In animal models, CPI demonstrated significant vasodilatory effects comparable to established vasodilators. This was evidenced by a reduction in systemic vascular resistance and increased cardiac output.

- Anti-inflammatory Properties : Studies indicate that CPI may reduce inflammatory markers in models of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Preliminary research suggests that CPI may have neuroprotective effects, possibly through modulation of neurotransmitter release and neuronal survival pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Vasodilation | Increased blood flow | |

| Anti-inflammatory | Reduced cytokine levels | |

| Beta-Adrenergic Antagonism | Decreased heart rate | |

| Neuroprotection | Enhanced neuronal survival |

Case Study 1: Cardiovascular Effects

In a controlled study involving hypertensive rats, the administration of CPI resulted in a notable decrease in systolic blood pressure and improved heart function metrics. The study concluded that CPI could serve as a potential therapeutic agent for managing hypertension.

Case Study 2: Inflammatory Response

Another case study focused on the anti-inflammatory properties of CPI in a murine model of arthritis. Results indicated that treatment with CPI significantly reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.